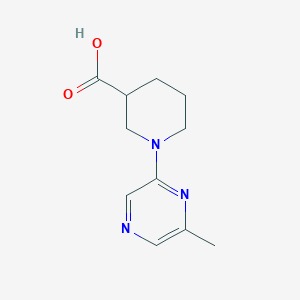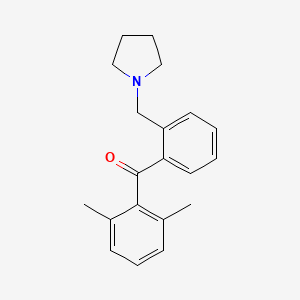
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid
Vue d'ensemble
Description
“1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 930111-02-7. It has a molecular weight of 221.26 . The compound is also known as 1-(6-Methylpyrazin-2-yl)nipecotic acid, and 2-(3-Carboxypiperidin-1-yl)-6-methylpyrazine .
Molecular Structure Analysis
The molecular formula of “1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid” is C11H15N3O2 . The InChI code is 1S/C11H15N3O2/c1-8-5-12-6-10 (13-8)14-4-2-3-9 (7-14)11 (15)16/h5-6,9H,2-4,7H2,1H3, (H,15,16) .Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . It has a boiling point of 185-186.5 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Patel et al. (2011) explored the synthesis of new pyridine derivatives, including 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, which showed variable and modest antimicrobial activity against investigated bacterial and fungal strains. This research signifies the potential for developing antimicrobial agents from pyridine derivatives, hinting at a broader scope for similar compounds like 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (Patel, Agravat, & Shaikh, 2011).
Neuroinflammation Imaging
- Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound, showing high affinity and specificity for microglia within the brain, offers a noninvasive tool for imaging neuroinflammation, potentially applicable for studying diseases like Alzheimer's and Parkinson's. This approach could be relevant for derivatives of 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid aimed at neuroinflammation imaging (Horti et al., 2019).
Safety And Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-5-12-6-10(13-8)14-4-2-3-9(7-14)11(15)16/h5-6,9H,2-4,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWSTFTZNIMXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640306 | |
| Record name | 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | |
CAS RN |
930111-02-7 | |
| Record name | 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cyclopropyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1613987.png)










![4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1614007.png)